molecular formula C8H14N2S B3023327 N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine CAS No. 886505-88-0

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Cat. No.: B3023327
CAS No.: 886505-88-0
M. Wt: 170.28 g/mol
InChI Key: BFIRMUXOKKNHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, as a building block, plays a crucial role in the synthesis of heterocyclic compounds. Its utility is exemplified in the preparation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds under mild conditions highlights the potential for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles, demonstrating the compound's relevance in dye and pigment synthesis (Gomaa & Ali, 2020).

Renewable Feedstock for Nitrogen-Containing Derivatives

Research on utilizing renewable feedstocks for producing nitrogen-containing derivatives has shown the potential of converting triglycerides to fatty amines and amides, indicating the compound's relevance in developing sustainable chemical processes. Novel approaches to functionalize fatty acid chains to produce compounds and materials with nitrogen functionalities suggest its application in creating surfactants and polymers, contributing to the advancement of green chemistry and sustainable material science (Biswas et al., 2008).

Medicinal Chemistry

In medicinal chemistry, the thiazolidinedione core, related to this compound, is extensively modified to develop antimicrobial, anticancer, and antidiabetic agents. This highlights the compound's role in drug discovery and development, where its structural versatility allows for the creation of novel therapeutic agents (Singh et al., 2022).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on the efficacy of AOPs in mineralizing nitrogen-containing compounds underscore the importance of this compound and its derivatives in environmental remediation technologies (Bhat & Gogate, 2021).

Synthesis of Functional Resins

Microwave-assisted synthesis methods for functional resins, where this compound could be used, illustrate its potential in materials science. These methods optimize resource-efficiency in the sorption of specific ions from solutions, indicating its utility in the development of new materials for environmental and industrial applications (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Future Directions

Thiazole derivatives continue to be a subject of interest for researchers due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine”, for various therapeutic applications.

Mechanism of Action

Target of Action

The compound N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, also known as Isopropyl-(4-methyl-thiazol-2-ylmethyl)-amine, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can inhibit the biosynthesis of prostaglandins, affecting the inflammatory response .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)9-4-8-10-7(3)5-11-8/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIRMUXOKKNHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.